molecular formula C20H23ClN2O4S B5027658 [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amin e

[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amin e

Cat. No.: B5027658
M. Wt: 422.9 g/mol
InChI Key: LQPYWFAIPIEYEI-UHFFFAOYSA-N
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Description

[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine is a complex organic compound that features both sulfonyl and indole functional groups

Properties

IUPAC Name

4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-27-20-12-15(6-7-18(20)21)28(24,25)22-10-9-16-13(2)23-19-8-5-14(26-3)11-17(16)19/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPYWFAIPIEYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-3-ethoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonylation: The resulting product undergoes sulfonylation with a sulfonyl chloride to introduce the sulfonyl group.

    Indole Derivative Formation: The indole moiety is synthesized separately, often starting from 2-methylindole, which is then methoxylated.

    Coupling Reaction: The final step involves coupling the sulfonylated benzene derivative with the indole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, facilitated by the electron-withdrawing sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • [(4-Chloro-3-methoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine
  • [(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methylindol-3-yl)ethyl]amine

Uniqueness

[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amine is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and indole groups allows for versatile applications in various fields of research and industry.

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